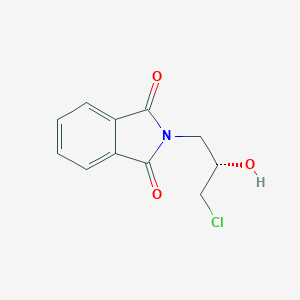

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRVYEPWGIQEOF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148857-42-5 | |

| Record name | 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WWW7SGG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione chemical properties

An In-Depth Technical Guide to (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: Properties, Synthesis, and Applications

Introduction

This compound is a chiral synthetic building block of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure is characterized by three key functional components: a phthalimide moiety acting as a protected primary amine, a stereodefined secondary alcohol, and a reactive primary alkyl chloride. This trifunctional nature makes it a versatile intermediate for constructing complex, stereochemically-defined molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the foundation for its application in research and development. The data for this compound are summarized below.

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 148857-42-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀ClNO₃ | [1][4] |

| Molecular Weight | 239.66 g/mol | [3][4] |

| IUPAC Name | 2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | [4] |

| Synonyms | N-[(S)-2-Hydroxy-3-chloropropyl]phthalimide; (S)-1-Phthalimido-3-chloro-2-propanol | [1] |

| InChI Key | KBRVYEPWGIQEOF-SSDOTTSWSA-N | [1] |

| SMILES | O=C1N(CCCl)C(C2=C1C=CC=C2)=O | [2] |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to Off-White Solid | [3] |

| Purity | ≥95% (typical) | [1] |

| Storage Conditions | 2-8°C, store in a dry, well-sealed container | [3] |

The Phthalimide Moiety: A Strategic Protecting Group

The isoindoline-1,3-dione structure, commonly known as the phthalimide group, is not merely an inert scaffold but a strategic functional element. It serves as one of the most robust and reliable protecting groups for primary amines in multistep synthesis.[5][6]

Expertise & Experience: The choice of a phthalimide group, as seen in this molecule, is deliberate. It is employed due to its high stability across a wide range of reaction conditions, including acidic, basic, and many reductive/oxidative environments where other amine protecting groups like Boc or Cbz might fail. Its utility is rooted in the Gabriel synthesis, a classic method for transforming alkyl halides into primary amines.[5] The electron-withdrawing nature of the two adjacent carbonyl groups renders the N-H proton of phthalimide itself acidic, facilitating its deprotonation and subsequent N-alkylation. This same electronic effect protects the nitrogen and can influence the reactivity of adjacent C-H bonds.[7][8]

Protocol: Deprotection to Yield (S)-3-Amino-1-chloropropan-2-ol

The liberation of the primary amine from the phthalimide is a critical step for subsequent synthetic transformations. While several methods exist, hydrazinolysis is the most common and effective.

Trustworthiness: This protocol is self-validating. The formation of the phthalhydrazide byproduct, which precipitates from most organic solvents, serves as a visual indicator of reaction completion and simplifies purification by driving the equilibrium forward.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol (approx. 0.1-0.2 M concentration).

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, approx. 1.5-2.0 eq) to the solution at room temperature with stirring.

-

Heating and Precipitation: Heat the reaction mixture to reflux (typically 60-80°C). A thick, white precipitate of phthalhydrazide will begin to form, usually within 30-60 minutes.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid is the desired (S)-3-amino-1-chloropropan-2-ol, which can be further purified by distillation or crystallization if necessary. Often, the hydrochloride salt is prepared for better stability and handling.[9]

Synthesis and Stereochemical Control

The synthesis of this chiral building block requires a strategy that reliably establishes the (S)-stereocenter. The most logical and industrially scalable approach utilizes a readily available chiral precursor from the "chiral pool."

Authoritative Grounding: The use of (S)-epichlorohydrin as a starting material is a well-established strategy in asymmetric synthesis. The reaction involves a nucleophilic attack by the phthalimide anion on one of the epoxide carbons. According to the rules of nucleophilic epoxide opening under basic or neutral conditions, the attack preferentially occurs at the less sterically hindered terminal carbon, proceeding with inversion of stereochemistry at that center. However, since the stereocenter in the product is the adjacent carbon (C2), its configuration is retained.

Caption: Synthetic utility map of the title compound.

-

Primary Chloride: Acts as a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, azides, thiols, etc.) to extend the carbon chain.

-

Secondary Alcohol: Can be oxidized to a ketone, acylated to form esters, or alkylated to form ethers, providing another point of diversification.

-

Phthalimide: As discussed, serves as a stable precursor to a primary amine, which can be revealed at a later synthetic stage to participate in amide bond formation, reductive amination, or other amine-specific chemistries.

Applications in Research and Development

The unique stereochemistry and functionality of this compound make it a valuable intermediate in several areas.

-

Pharmaceutical Synthesis: It is documented as a key intermediate or a process impurity in the synthesis of the anticoagulant drug Rivaroxaban. [3][10]The core structure is crucial for building the drug's oxazolidinone ring system.

-

Biocatalysis: The compound is used in the preparation of Diplogelasinospora grovesii IMI 171018, which is developed as a whole-cell biocatalyst for the stereoselective reduction of ketones. [3]This highlights its role in creating specialized reagents for green chemistry applications.

-

Scaffold for Bioactive Molecules: The isoindoline-1,3-dione nucleus is a known pharmacophore present in compounds with a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antibacterial effects. [11][12]This compound serves as a chiral starting point for the discovery of new drugs within this chemical class.

Safety and Handling

Proper handling of this chemical is essential due to its potential hazards. The available safety data indicates significant toxicity.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH341: Suspected of causing genetic defects | |

| Precautionary Statements | P201, P261, P280, P301+P310, P302+P352 |

Note: Safety data for the racemic mixture (CAS 19667-37-9) may list less severe hazards. [13]However, it is imperative to adhere to the more stringent warnings associated with the specific (S)-enantiomer.

Handling Protocol:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust or powder.

-

Prevent skin and eye contact. In case of exposure, follow standard first-aid procedures and seek immediate medical attention.

Conclusion

This compound is a high-value chiral intermediate whose utility is derived from the strategic combination of a protected amine, a reactive alkyl halide, and a defined stereocenter. Its well-established synthesis and the orthogonal reactivity of its functional groups make it a powerful tool for the efficient construction of complex target molecules in pharmaceutical and chemical research. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application.

References

-

CAS No : 148857-42-5 | Chemical Name : 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Pharmaffiliates. [Link]

-

Phthalimides. Organic Chemistry Portal. [Link]

-

N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. ACS Publications. [Link]

-

N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. NIH National Library of Medicine. [Link]

-

(PDF) N -Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. ResearchGate. [Link]

-

What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride?. chemwhat.com. [Link]

-

(R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. PubChem. [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH National Library of Medicine. [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. 148857-42-5|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione | C11H10ClNO3 | CID 1070654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phthalimides [organic-chemistry.org]

- 6. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-l,3-dione - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Page loading... [wap.guidechem.com]

Spectroscopic Scrutiny of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: A Technical Guide for Drug Development Professionals

Foreword for the Researcher

Molecular Structure and its Spectroscopic Implications

The structure of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a confluence of distinct chemical environments, each contributing to its unique spectroscopic fingerprint. The phthalimide group provides a rigid, aromatic scaffold, while the chiral propyl chain introduces stereospecificity and a set of interacting protons and carbons.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Expected ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phthalimide group and the aliphatic protons of the chiral side chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic (4H) | 7.7 - 7.9 | Multiplet | The four protons on the benzene ring of the phthalimide group are chemically non-equivalent but will likely resonate in a narrow, complex region due to second-order effects. | |

| -CH(OH)- (1H) | ~4.0 - 4.2 | Multiplet | This methine proton is coupled to the adjacent methylene protons and the hydroxyl proton, leading to a complex splitting pattern. Its chemical shift is influenced by the adjacent hydroxyl and phthalimide groups. | |

| -N-CH₂- (2H) | ~3.8 - 4.0 | Multiplet | These diastereotopic methylene protons are coupled to the chiral center, resulting in distinct chemical shifts and a complex splitting pattern (likely a doublet of doublets for each). | |

| -CH₂-Cl (2H) | ~3.6 - 3.8 | Multiplet | These methylene protons are adjacent to the chiral center and the chlorine atom, leading to a downfield shift and complex splitting due to coupling with the methine proton. | |

| -OH (1H) | Broad Singlet | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It may or may not show coupling to the adjacent methine proton. |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse sequence: Standard zg30 or zg.

-

Number of scans: 16-32 for a good signal-to-noise ratio.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~168 | The two carbonyl carbons of the imide are in a highly deshielded environment. |

| Aromatic (quaternary) | ~132 | The two quaternary carbons of the benzene ring to which the carbonyl groups are attached. |

| Aromatic (CH) | ~123, ~134 | The four methine carbons of the benzene ring will have distinct chemical shifts. |

| -CH(OH)- | ~68 | The carbon bearing the hydroxyl group is shifted downfield due to the electronegative oxygen. |

| -N-CH₂- | ~42 | The carbon attached to the nitrogen of the phthalimide. |

| -CH₂-Cl | ~47 | The carbon attached to the chlorine atom is significantly deshielded. |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample as prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for a better signal-to-noise ratio.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch | 3200 - 3500 | Broad, Medium | Characteristic of the hydroxyl group. The broadness is due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Corresponds to the C-H bonds of the benzene ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Corresponds to the C-H bonds of the propyl side chain. |

| C=O stretch (imide) | 1700 - 1770 | Strong | The two carbonyl groups of the imide will likely show two distinct, strong absorption bands due to symmetric and asymmetric stretching. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium | Characteristic of the benzene ring. |

| C-N stretch | 1000 - 1350 | Medium | Corresponds to the stretching of the carbon-nitrogen bond. |

| C-Cl stretch | 600 - 800 | Strong | Characteristic of the carbon-chlorine bond. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of the molecule, which can further confirm its structure.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 239 (for the ³⁵Cl isotope) and a smaller peak at m/z 241 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, corresponding to the molecular formula C₁₁H₁₀ClNO₃.

-

Key Fragmentation Pathways:

-

Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion.

-

Cleavage of the C-C bond between the chiral center and the phthalimide-bearing methylene group.

-

Fragmentation of the phthalimide ring itself.

-

Caption: Plausible mass fragmentation pathway.

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: An electrospray ionization (ESI) mass spectrometer.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS signatures, researchers and drug development professionals can more effectively and confidently characterize this vital chiral intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories. As with any analytical endeavor, the careful interpretation of high-quality experimental data remains paramount. This guide serves as a foundational resource to aid in that critical process.

References

-

Pharmaffiliates. 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione.[Link]

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.[Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione solubility profile

An In-Depth Technical Guide to the Solubility Profile of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Introduction

This compound, a chemical entity identified by CAS number 148857-42-5, is a substituted isoindoline dione derivative.[1][2] Structurally, it possesses a phthalimide group attached to a chlorohydroxypropyl chain, rendering it a chiral molecule with specific stereochemistry.[1] This compound is recognized within the pharmaceutical landscape, notably as a process impurity or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) such as Rivaroxaban.[2][3]

For any compound intended for or related to pharmaceutical development, a comprehensive understanding of its physicochemical properties is not merely academic—it is a cornerstone of risk assessment, formulation strategy, and process chemistry. Among these properties, the solubility profile is paramount. It dictates the compound's behavior in various environments, influencing everything from reaction kinetics in a synthesis vessel to bioavailability in a physiological system.[4]

This guide provides a detailed framework for establishing a robust and comprehensive solubility profile for this compound. We will move beyond simple data reporting to elucidate the strategic and mechanistic reasoning behind the experimental design, ensuring that the generated data is not only accurate but also contextually meaningful for researchers, scientists, and drug development professionals.

Foundational Concepts in Solubility Profiling: A Strategic Overview

Before any experimental work commences, it is crucial to understand the different facets of solubility. The term itself is often used loosely, but in a drug development context, precision is key. The two primary types of solubility measurements are Thermodynamic and Kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, while in equilibrium with an excess of the solid material.[5] This value is critical for determining the stability of a formulation, as any concentration above this point is supersaturated and may precipitate over time.[5][6] The classic shake-flask method is considered the "gold standard" for its determination.[7]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in a concentrated organic solvent stock (like DMSO) and then diluted into an aqueous buffer, begins to precipitate.[8][9] Kinetic solubility values are often higher than thermodynamic ones due to the formation of a temporary, supersaturated state.[8] This type of measurement is frequently used in high-throughput screening during early discovery to quickly flag compounds with potential solubility issues.[10]

For a comprehensive profile of a key intermediate like this compound, determining the thermodynamic solubility is the primary objective, as it provides the most stable and reliable data for process chemistry and formulation decisions.

The following diagram illustrates the logical workflow for establishing a comprehensive solubility profile.

Caption: pH-Dependent Ionization and Solubility.

Interpretation:

-

Aqueous Solubility: Based on its predicted LogP, the aqueous solubility is expected to be low. If the experimental data shows little to no variation across the pH 1.2-7.4 range, it confirms the compound is neutral and its solubility is not influenced by ionization in this range. [11]* Temperature Effect: An increase in solubility at 37°C compared to 25°C would indicate that the dissolution process is endothermic, which is common for most solid solutes. [6]* Organic/Co-Solvent Solubility: Higher solubility in organic solvents, particularly DMSO, is expected. The data for ethanol and PEG 400 are directly applicable to developing liquid formulations or reaction conditions where higher concentrations are required.

Conclusion

Establishing the solubility profile of this compound is a foundational step in its characterization for any application in pharmaceutical R&D. By employing a systematic, mechanistically-driven approach centered on the gold-standard shake-flask method, researchers can generate reliable thermodynamic solubility data. This data is indispensable for guiding process chemistry, developing analytical methods, designing formulations, and assessing the biopharmaceutical risks associated with this and similar chemical entities. The protocols and interpretive framework provided herein offer a robust pathway to achieving a comprehensive and actionable understanding of this compound's solubility.

References

[6]American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

[12]SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

[11]JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

[4]Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

[5]ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

[7]ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

[13]Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

[14]SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

[8]ResearchGate. (2023). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]

[15]Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

[16]Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

[17]YouTube. (2017). Ph and Solubility of Drugs. [Link]

[10]Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

[18]PubChem. (n.d.). (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. [Link]

[3]Pharmaffiliates. (n.d.). 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-l,3-dione - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 12. scispace.com [scispace.com]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. ajdhs.com [ajdhs.com]

- 17. m.youtube.com [m.youtube.com]

- 18. (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione | C11H10ClNO3 | CID 1070654 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

This guide provides a comprehensive overview of the synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a valuable chiral building block in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance.

Introduction: Significance of a Chiral Halohydrin

This compound, with CAS Number 148857-42-5, is a key chiral intermediate.[1][2][3][4] Its structure incorporates a phthalimide group, which serves as a masked primary amine, and a stereodefined chlorohydrin moiety. This combination makes it a versatile precursor for the synthesis of enantiomerically pure pharmaceuticals, most notably as an intermediate in the production of the antibiotic Linezolid.[5] The controlled installation of the amine and the reactive chlorohydrin functionality in a specific stereochemical orientation is paramount for its utility.

The synthesis of such β-amino alcohols is a cornerstone of medicinal chemistry, as this structural motif is present in numerous bioactive compounds, including β-blockers and various therapeutic agents.[6][7][8] The primary challenge and focus of synthetic strategies lie in achieving high regioselectivity and stereocontrol.

Core Synthesis Pathway: Phthalimide Alkylation via Epoxide Ring-Opening

The most direct and widely adopted pathway for the synthesis of this compound involves the nucleophilic ring-opening of a chiral epoxide, (S)-epichlorohydrin, with phthalimide.[5] This method is advantageous due to the commercial availability of the enantiopure epoxide and the efficiency of the Gabriel-type synthesis for introducing the protected amine.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism. Phthalimide, while not strongly nucleophilic itself, can be readily deprotonated by a mild base to form the potassium phthalimide salt. This salt is an excellent nucleophile.[9][10] The phthalimide anion then attacks one of the carbon atoms of the epoxide ring of (S)-epichlorohydrin.

The key to the regioselectivity of this reaction lies in the nature of the nucleophile and the reaction conditions. Under basic or neutral conditions, the reaction typically follows an SN2 pathway. The nucleophilic attack occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired 1-substituted product. This attack proceeds with an inversion of configuration at the site of attack, but since the chiral center is not the point of nucleophilic attack, the stereochemistry at the C2 position of the propyl chain is retained.

The overall transformation can be visualized as follows:

Caption: Synthesis of the target compound via epoxide ring-opening.

Detailed Experimental Protocol

This protocol is a synthesized representation of established laboratory procedures.[5] Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phthalimide | ≥98% | Standard Chemical Supplier | |

| (S)-Epichlorohydrin | ≥98% | Standard Chemical Supplier | Enantiomeric excess should be confirmed. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Chemical Supplier | Serves as the base. |

| Isopropanol | Anhydrous | Standard Chemical Supplier | Reaction solvent. |

| Ethyl Acetate | Reagent Grade | Standard Chemical Supplier | For extraction and chromatography. |

| Hexane | Reagent Grade | Standard Chemical Supplier | For chromatography. |

| Deionized Water | For workup. | ||

| Brine (Saturated NaCl) | For workup. | ||

| Anhydrous Sodium Sulfate | For drying. |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalimide (1.0 eq), (S)-epichlorohydrin (1.0 eq), and isopropanol.

-

Initiation: Begin stirring the mixture to form a suspension. Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain this temperature for 5-7 hours.[5]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or isopropanol. If further purification is required, column chromatography on silica gel using a gradient of ethyl acetate in hexane is effective.

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₀ClNO₃ | [1][11] |

| Molecular Weight | 239.66 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity (Typical) | >95% | [1][2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Characterization and Quality Control

Confirmation of the structure and purity of the synthesized this compound is crucial. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons of the phthalimide group, as well as the diastereotopic protons of the chloromethyl and methylene groups, and the methine proton of the hydroxyl-bearing carbon.

-

¹³C NMR will confirm the presence of the carbonyl carbons of the imide, the aromatic carbons, and the three distinct carbons of the propyl chain.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (e.e.) of the product, ensuring the stereochemistry has been retained from the (S)-epichlorohydrin starting material.

-

Melting Point: A sharp melting point range is indicative of high purity.

Safety Considerations

-

Phthalimide: May cause skin and eye irritation.

-

(S)-Epichlorohydrin: Is a toxic and carcinogenic compound. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Isopropanol: Is a flammable liquid.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound via the ring-opening of (S)-epichlorohydrin with phthalimide is a robust and reliable method for producing this important chiral intermediate. The procedure is straightforward, utilizes readily available reagents, and provides good yields of the desired product with retention of stereochemistry. Careful execution of the experimental protocol and thorough characterization of the final product are essential for ensuring its quality and suitability for subsequent synthetic transformations.

References

-

Der Pharma Chemica. (n.d.). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Retrieved from [Link]

-

MDPI. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]

-

MDPI. (n.d.). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

-

Taylor & Francis Online. (2010, December 8). Full article: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

-

Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

-

RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]

-

ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE, (R)-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 148857-42-5 | Chemical Name : 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

- Google Patents. (n.d.). US9643939B1 - Process for the preparation of linezolid.

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound | 148857-42-5 [sigmaaldrich.com]

- 3. (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-l,3-dione - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. rroij.com [rroij.com]

- 7. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. GSRS [precision.fda.gov]

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione CAS number 148857-42-5

An In-depth Technical Guide to (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS: 148857-42-5)

Executive Summary

This compound is a chiral synthetic building block of significant interest in pharmaceutical and fine chemical synthesis. Its structure incorporates a phthalimide-protected amine and a reactive chlorohydrin moiety on a stereochemically defined three-carbon chain. This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanistic rationale, key applications, and analytical methodologies. Particular emphasis is placed on its role as a key intermediate, its connection to the synthesis of pharmaceuticals such as Rivaroxaban, where it is noted as an impurity, and its use in biocatalysis research.[1][2][3] Detailed experimental protocols for its synthesis and subsequent deprotection are provided, alongside critical safety and handling information to ensure its proper use in a research and development setting.

Introduction: A Versatile Chiral Building Block

The isoindoline-1,3-dione functional group, commonly known as the phthalimide group, has a long-standing role in organic synthesis, primarily as a robust protecting group for primary amines.[4][5][6] The Gabriel synthesis, which utilizes potassium phthalimide as an ammonia surrogate to form primary amines from alkyl halides, is a cornerstone of this chemistry.[7] this compound leverages this principle, embedding a protected amine within a chiral framework.

The true utility of this molecule lies in the combination of this protected amine with two other functionalities on an adjacent, stereochemically defined propyl chain: a secondary alcohol and a primary alkyl chloride. This trifunctional arrangement makes it a valuable synthon for introducing a chiral (S)-1-amino-3-chloropropan-2-ol fragment, a substructure found in various biologically active molecules. Its identification as an impurity in the synthesis of the anticoagulant drug Rivaroxaban underscores its relevance in pharmaceutical process development and quality control.[1][2]

Physicochemical and Structural Properties

The fundamental properties of the title compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 148857-42-5 | [1][8][9] |

| Molecular Formula | C₁₁H₁₀ClNO₃ | [1][8][10] |

| Molecular Weight | 239.66 g/mol | [1][8][10] |

| Appearance | Solid | [8] |

| Purity | Typically ≥95-97% | [1][8] |

| Synonyms | N-[(S)-2-Hydroxy-3-chloropropyl]phthalimide, (S)-1-Phthalimido-3-chloro-2-propanol, 2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | [8] |

| InChI Key | KBRVYEPWGIQEOF-SSDOTTSWSA-N | [8] |

| Storage | Sealed in dry, 2-8°C |

Synthesis and Mechanistic Rationale

The most direct and logical synthesis of this compound involves the reaction of potassium phthalimide with an enantiomerically pure three-carbon electrophile. The key to achieving the desired (S)-stereochemistry is the use of a chiral starting material.

Causality of Reagent Selection:

-

(S)-Epichlorohydrin: This is the most common and cost-effective chiral precursor. It is a trifunctional molecule containing a reactive epoxide, a chloro group, and a chiral center. The epoxide is susceptible to nucleophilic ring-opening, making it an ideal substrate. Enantiomerically pure epichlorohydrin can be produced through methods like hydrolytic kinetic resolution (HKR) of the racemate.[11][12][13][14]

-

Potassium Phthalimide: This reagent serves as a nucleophilic amine surrogate. The nitrogen atom in phthalimide is rendered acidic (pKa ≈ 8.3) by the two flanking carbonyl groups, allowing for easy deprotonation with a base like potassium hydride (KH) or potassium carbonate (K₂CO₃) to form the potassium salt.[7] The resulting phthalimide anion is an excellent nucleophile. Crucially, the phthalimide group prevents the over-alkylation that often plagues reactions with primary amines, as the lone pair on the imide nitrogen is delocalized and significantly less nucleophilic.[7]

Reaction Mechanism: The synthesis proceeds via a classic Sₙ2-type nucleophilic substitution. The phthalimide anion attacks one of the carbon atoms of the epoxide ring of (S)-epichlorohydrin. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon (C3), leading to the regioselective opening of the epoxide. This attack and subsequent protonation during workup yield the desired chlorohydrin product.

Caption: General workflow for the synthesis of the title compound.

Key Reactions and Transformations

The primary synthetic value of this compound is as an intermediate. The phthalimide group can be removed to unmask the primary amine, making the resulting chiral aminopropanol available for further reactions.

Deprotection (The Ing-Manske Procedure): The most common method for cleaving the phthalimide group is through hydrazinolysis, often referred to as the Ing-Manske procedure.[5] Reaction with hydrazine (N₂H₄) in a solvent like ethanol proceeds via nucleophilic attack of the hydrazine on the imide carbonyls. This leads to the formation of a highly stable, cyclic phthalhydrazide byproduct, which often precipitates from the reaction mixture, driving the reaction to completion and simplifying purification of the desired primary amine.

Caption: Deprotection of the phthalimide group via hydrazinolysis.

Applications in Research and Drug Development

The primary applications for this compound stem from its identity as a chiral intermediate.

-

Pharmaceutical Synthesis: It serves as a precursor to chiral amines. Its most frequently cited context is as a process-related impurity or intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant.[1][2] The structure represents a protected form of a key side-chain synthon. Understanding its formation and reactivity is crucial for process optimization and impurity profiling in drug manufacturing.

-

Biocatalysis: The compound has been used in the preparation of whole-cell biocatalysts. Specifically, it was used to prepare Diplogelasinospora grovesii, which can be employed for the stereoselective reduction of ketones.[3][9] This highlights its utility in creating specialized reagents for green chemistry applications.

-

Medicinal Chemistry Scaffolding: Phthalimide derivatives themselves exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antitumor properties.[15][16][17][18] While this specific molecule is primarily used as an intermediate, its core structure is relevant to the broader field of medicinal chemistry research focused on isoindoline-1,3-dione analogs.[19][20]

Analytical Methodologies

Confirming the identity, purity, and stereochemical integrity of the compound is essential. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identifies key functional groups, particularly the imide carbonyls (strong absorption around 1700-1770 cm⁻¹) and the hydroxyl group (broad absorption around 3400 cm⁻¹).[15]

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (e.e.) to confirm that the desired (S)-stereochemistry has been maintained throughout the synthesis.

Table of Expected Spectroscopic Data:

| Technique | Expected Signals |

|---|---|

| ¹H NMR | Aromatic protons (multiplet, ~7.8-7.9 ppm), Methine proton (-CH(OH)-, multiplet), Methylene protons (-CH₂-Cl and -CH₂-N, complex multiplets), Hydroxyl proton (-OH, broad singlet). |

| ¹³C NMR | Imide carbonyl carbons (~168 ppm), Aromatic carbons (~123-134 ppm), Carbon bearing hydroxyl group (~68 ppm), Carbon bearing nitrogen (~45 ppm), Carbon bearing chlorine (~47 ppm). |

| MS (ESI+) | [M+H]⁺ at m/z ~240.0, [M+Na]⁺ at m/z ~262.0. |

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The information below is derived from available safety data sheets (SDS).[21]

| Hazard Category | GHS Information | Precautionary Measures |

| Acute Toxicity | Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning Statements: H302 (Harmful if swallowed) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Eye Irritation | Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning Statements: H319 (Causes serious eye irritation) | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. | |

| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C. |

Detailed Experimental Protocols

The following protocols are representative procedures. Researchers should adapt them based on laboratory conditions and scale.

Protocol 1: Synthesis of this compound

-

Rationale: This protocol is based on the Sₙ2 ring-opening of (S)-epichlorohydrin with potassium phthalimide, a standard and reliable method for this transformation. N,N-Dimethylformamide (DMF) is used as the polar aprotic solvent to facilitate the reaction.[7]

-

Materials:

-

Potassium phthalimide (1.0 eq)

-

(S)-Epichlorohydrin (>99% e.e.) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous DMF.

-

Stir the suspension at room temperature to ensure good mixing.

-

Add (S)-epichlorohydrin (1.1 eq) to the suspension.

-

Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield the title compound as a solid.

-

Protocol 2: Deprotection to form (S)-1-amino-3-chloropropan-2-ol

-

Rationale: This protocol uses the standard Ing-Manske procedure with hydrazine hydrate to efficiently cleave the phthalimide protecting group.[5] The phthalhydrazide byproduct precipitates, simplifying the isolation of the free amine.

-

Materials:

-

This compound (1.0 eq)

-

Ethanol (or Methanol)

-

Hydrazine monohydrate (1.5 eq)

-

Hydrochloric acid (concentrated and dilute)

-

Diethyl ether

-

Sodium hydroxide solution

-

-

Procedure:

-

Dissolve the starting phthalimide derivative (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine monohydrate (1.5 eq) to the solution.

-

Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) should begin to form within 30-60 minutes. Continue refluxing for 2-4 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

To the residue, add dilute hydrochloric acid to protonate the amine, making it water-soluble.

-

Wash the acidic aqueous solution with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully basify with a cold sodium hydroxide solution to a pH > 12 to deprotonate the amine.

-

Extract the free amine product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield the crude (S)-1-amino-3-chloropropan-2-ol. Further purification may be achieved by distillation or chromatography if necessary.

-

Conclusion

This compound is more than a simple chemical; it is a well-defined chiral synthon that provides a gateway to more complex, stereochemically rich molecules. Its synthesis is rooted in fundamental, reliable organic chemistry principles, namely the Gabriel synthesis, while its application extends into modern pharmaceutical manufacturing and biocatalysis. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential as a building block and for managing its presence as a critical process impurity.

References

-

Hu, Y., et al. (2023). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters. [Link]

-

Kim, M. J., et al. (2004). Batch Production of Chiral Epichlorohydrin by Enantioselective Hydrolysis Reaction using Rhodosporidium toruloides. Korean Journal of Biotechnology and Bioengineering. [Link]

-

Bhat, P. R., & Marathe, K. V. (2014). Enzymatic approaches to the preparation of chiral epichlorohydrin. RSC Advances. [Link]

-

Organic Chemistry Portal. Phthalimides. [Link]

-

ACS Publications. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. [Link]

-

ACS Publications. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

- Google Patents. (2006). CN1876640A - Method for preparing chiral epichlorohydrin.

-

ResearchGate. (2016). Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. [Link]

-

PubChem. (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. [Link]

-

Pharmaffiliates. 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. [Link]

- Google Patents. (2020). CN111943805A - Preparation method of (R)-3-chloro-1,2-propanediol.

- Google Patents. (1982). US4313008A - Synthesis of S-3-chloro-1,2-propanediol.

-

Der Pharma Chemica. (2016). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. [Link]

-

MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

precisionFDA. 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, (R)-. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Molecules. [Link]

-

SciELO. (2016). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

-

PubMed Central. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

-

National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-l,3-dione - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phthalimides [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound [cymitquimica.com]

- 9. CAS: 148857-42-5 | CymitQuimica [cymitquimica.com]

- 10. (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione | C11H10ClNO3 | CID 1070654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Enzymatic approaches to the preparation of chiral epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN1876640A - Method for preparing chiral epichlorohydrin - Google Patents [patents.google.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Page loading... [guidechem.com]

Alternative names for (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

An In-Depth Technical Guide to (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Introduction

This compound is a chiral synthetic intermediate of significant interest to researchers and professionals in the field of drug development and organic synthesis. Its structure, featuring a phthalimide group and a reactive chlorohydrin moiety, makes it a valuable building block for the asymmetric synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and applications, with a focus on its role in the preparation of bioactive molecules.

Nomenclature and Chemical Identity

The systematic identification of a chemical compound is crucial for unambiguous communication in research and development. This compound is known by several alternative names and identifiers, which are summarized in the table below.

| Identifier Type | Value |

| IUPAC Name | 2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione |

| CAS Number | 148857-42-5[1][2][3] |

| Molecular Formula | C₁₁H₁₀ClNO₃[1] |

| Molecular Weight | 239.66 g/mol [4] |

| InChI | InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1[1] |

| SMILES | O=C1N(CCCl)C(C2=C1C=CC=C2)=O[3] |

Synonyms:

-

N-[(S)-2-Hydroxy-3-chloropropyl]phthalimide[1]

-

(S)-1-Phthalimido-3-chloro-2-propanol[1]

-

2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione[1][2]

-

Rivaroxaban Impurity 49[5]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | Solid[1] |

| Purity | Typically ≥95%[1] |

| Topological Polar Surface Area | 57.6 Ų |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Storage | Store at room temperature[5] |

Synthesis

The synthesis of this compound is most commonly achieved through the reaction of phthalimide with (S)-epichlorohydrin. This reaction is a cornerstone for introducing the chiral aminopropanol backbone found in several active pharmaceutical ingredients.

Synthetic Workflow

The synthesis involves a nucleophilic attack of the phthalimide anion on the epoxide ring of (S)-epichlorohydrin. The choice of a catalytic base is critical to facilitate the deprotonation of phthalimide, thereby increasing its nucleophilicity.

Sources

A Senior Application Scientist's Guide to the Stereochemistry of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

An in-depth technical guide on the chirality of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione for researchers, scientists, and drug development professionals.

Abstract

The control of stereochemistry is a non-negotiable tenet of modern drug development. Chiral intermediates, the foundational building blocks of many active pharmaceutical ingredients (APIs), must be produced and analyzed with the highest degree of precision. This guide provides a comprehensive technical overview of the chirality of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a critical synthon in pharmaceutical chemistry. We will dissect the significance of its single stereocenter, explore field-proven methodologies for its enantioselective synthesis and resolution, and detail the analytical techniques required for the unambiguous confirmation of its stereochemical integrity. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in their synthetic and analytical workflows.

The Molecular Architecture: Understanding the Chiral Center

2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a versatile molecule whose utility is intrinsically linked to its stereochemistry. The phthalimide moiety serves as a stable and effective protecting group for a primary amine, while the chlorohydrin functional group is a masked epoxide, primed for nucleophilic substitution.

The molecule's chirality originates from a single stereogenic center at the C2 position of the propyl chain. This carbon atom is bonded to four distinct substituents:

-

A hydrogen atom (-H)

-

A hydroxyl group (-OH)

-

A chloromethyl group (-CH₂Cl)

-

A phthalimidomethyl group (-CH₂-N(CO)₂C₆H₄)

This tetrahedral asymmetry gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.[1][2] These enantiomers are critical chiral building blocks; for instance, the (S)-enantiomer is a key intermediate in the synthesis of the antibiotic Linezolid, while both enantiomers are relevant in the synthesis of drugs like Rivaroxaban.[1][3][4]

Figure 1: The tetrahedral stereocenter of the title compound.

Strategic Pathways to Enantiomeric Purity

Achieving high enantiomeric excess (% ee) is paramount. The two primary strategies employed in industry and academia are direct asymmetric synthesis and the resolution of a pre-formed racemic mixture.

Asymmetric Synthesis: The Proactive Approach

The most elegant and often most efficient strategy is to create the desired stereocenter selectively from an achiral precursor.

A robust method involves the reaction of phthalimide with an enantiomerically pure epichlorohydrin. For example, reacting potassium phthalimide with (S)-epichlorohydrin will yield (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.[4] This approach transfers the chirality of the starting material directly to the product.

Protocol: Synthesis of (S)-1-chloro-3-phthalimido-2-propanol [4]

-

Setup: To a suitable reaction vessel, add 1H-isoindole-1,3(2H)-dione (phthalimide) and an organic solvent (e.g., ethyl acetate/hexane).

-

Base Addition: Introduce an organic base (e.g., a primary or secondary alkylamine) to facilitate the deprotonation of phthalimide.[4]

-

Reagent Addition: Add (S)-epichlorohydrin to the mixture.

-

Reaction: Heat the mixture under reflux under an inert atmosphere (e.g., nitrogen). Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture. Perform an aqueous workup to remove the base and any salts.

-

Isolation: Concentrate the organic layer under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography to obtain the pure (S)-enantiomer.

Causality: The choice of an enantiopure starting material like (S)-epichlorohydrin is the core of this strategy's success. The reaction is an Sₙ2-type ring-opening of the epoxide by the phthalimide anion. The stereochemistry of the epoxide's chiral center is retained in the final chlorohydrin product, making this a highly reliable method of stereochemical control.

Chiral Resolution: The Separation Strategy

This approach begins with the synthesis of the racemic compound, followed by a separation of the enantiomers. While often less atom-economical, it can be a practical alternative if a suitable asymmetric synthesis is not available.

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, most commonly lipases. The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.

Workflow Logic:

-

The racemic chlorohydrin is exposed to an enzyme (e.g., a lipase) and an acylating agent.

-

The enzyme recognizes and acylates one enantiomer (e.g., the R-form) preferentially.

-

The reaction is stopped at ~50% conversion.

-

The mixture now contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer.

-

These two compounds have different chemical properties and can be easily separated by standard column chromatography.

Figure 2: Workflow for enzymatic kinetic resolution.

Analytical Validation: The Mandate for Purity

The synthesis of a chiral compound is incomplete without rigorous analytical validation to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for this task.[][6][7]

Chiral HPLC: The Gold Standard

The principle of chiral HPLC relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers.[6] These differing interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation.

Protocol Outline: Chiral HPLC Analysis

-

System Preparation: Equip an HPLC system with a suitable chiral column. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are highly effective for this class of compounds.[6][8]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

-

Method Development: A typical starting mobile phase is a mixture of n-hexane and an alcohol modifier like 2-propanol (isopropanol).[8] The ratio is optimized to achieve baseline separation (Resolution > 1.5).

-

Injection & Analysis: Inject the sample and record the chromatogram using a UV detector (a wavelength of ~220 nm is appropriate for the phthalimide chromophore).

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100%

Self-Validation: The method's validity is confirmed by first injecting a sample of the racemic material, which must show two well-resolved peaks of approximately equal area. The injection of an enantiomerically enriched sample should show one peak as the major component and the other as a minor impurity.

| Parameter | Typical Value / Condition | Rationale |

| Chiral Stationary Phase | Immobilized Amylose-based (e.g., Chiralpak-IA) | Proven selectivity for a wide range of chiral compounds, including epichlorohydrin and its derivatives.[8][9] |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Balances analyte solubility and interaction with the CSP for optimal resolution. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |

| Column Temperature | 25 °C (Ambient) | Provides reproducible retention times. |

| Detection Wavelength | 220 nm | High absorbance for the phthalimide group, ensuring good sensitivity. |

| Expected Resolution (Rs) | > 1.5 | Ensures accurate integration of peaks for reliable % ee calculation. |

Conclusion and Future Outlook

2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione stands as a testament to the importance of chirality in medicinal chemistry. Its value as a synthetic intermediate is directly proportional to its enantiomeric purity. As demonstrated, robust strategies exist for both its targeted asymmetric synthesis and its efficient resolution from a racemic mixture. The cornerstone of any such work, however, is a validated, high-fidelity analytical method, with chiral HPLC being the unequivocal standard. For any scientist working in drug development, a mastery of these synthetic and analytical principles is not merely beneficial—it is essential for the advancement of safe and effective therapeutics.

References

-

PubChem. (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Available from: [Link]

-

Der Pharma Chemica. Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Available from: [Link]

-

Der Pharma Chemica. Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Available from: [Link]

-

ResearchGate. Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based Stationary Phase. Available from: [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link]

-

precisionFDA. 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE, (R)-. Available from: [Link]

-

Wikipedia. Chiral analysis. Available from: [Link]

-

MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]

-

Beilstein Journals. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Available from: [Link]

- Google Patents. US9643939B1 - Process for the preparation of linezolid.

Sources

- 1. (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione | C11H10ClNO3 | CID 1070654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. BJOC - The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban [beilstein-journals.org]

- 4. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Chiral analysis - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

(S)-enantiomer vs (R)-enantiomer of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

An In-depth Technical Guide to the (S)- and (R)-Enantiomers of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Abstract

Chirality is a fundamental principle in drug development, where the three-dimensional arrangement of atoms can dictate a molecule's therapeutic efficacy and toxicological profile. This guide provides a comprehensive technical overview of the (S)- and (R)-enantiomers of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key chiral intermediate in synthetic organic chemistry. We delve into the stereoselective synthesis, analytical methods for enantiomeric discrimination, and the biological relevance of this compound, offering a resource for researchers and scientists in pharmaceutical development and medicinal chemistry. The narrative emphasizes the causality behind experimental choices and the importance of robust analytical validation, reflecting the standards of a senior application scientist.

Introduction: The Significance of a Single Stereocenter

The molecule 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is composed of a phthalimide group linked to a 3-chloro-2-hydroxypropyl side chain. The central carbon of this side chain (C2) is a stereocenter, giving rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers.

In the pharmaceutical world, such stereoisomers are not interchangeable. The human body is an inherently chiral environment, and as a result, enantiomers of a drug can exhibit profound differences in their pharmacokinetics, pharmacodynamics, and toxicity.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some well-known cases, responsible for adverse effects.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the separation and individual testing of enantiomers for all chiral bioactive molecules.[1]

While 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is not typically an active pharmaceutical ingredient (API) itself, it serves as a critical chiral building block and is recognized as a process impurity in the synthesis of pharmaceuticals such as the anticoagulant Rivaroxaban.[2][3] Therefore, controlling its stereochemistry during synthesis and accurately quantifying the enantiomeric purity are paramount for ensuring the safety and efficacy of the final drug product.

| Property | Data |

| Molecular Formula | C₁₁H₁₀ClNO₃ |

| Molecular Weight | 239.65 g/mol [2] |

| (S)-Enantiomer CAS | 148857-42-5[4][5] |

| (R)-Enantiomer CAS | 148857-44-7[2] |

| Racemate CAS | 19667-37-9[6][7] |

| Appearance | Solid[4] |

| Topological Polar Surface Area | 57.6 Ų[6] |

| Rotatable Bond Count | 3[6] |

Table 1: Physicochemical Properties of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Stereoselective Synthesis: A Strategy of Precursor Control

The most efficient and reliable method for producing enantiomerically pure 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is not through the resolution of a racemic mixture but by employing a stereocontrolled synthetic route. This approach leverages a chiral pool strategy, starting with an enantiopure precursor. The key to this synthesis is the stereospecific ring-opening of a chiral epoxide.[8]

Core Mechanism: Nucleophilic Epoxide Opening

The synthesis involves the reaction of phthalimide (or its more nucleophilic potassium salt) with an enantiomerically pure form of epichlorohydrin. This reaction is a classic SN2 nucleophilic substitution, where the phthalimide nitrogen attacks one of the electrophilic carbons of the epoxide ring, causing it to open. The stereochemistry of the epichlorohydrin starting material directly dictates the stereochemistry of the resulting chlorohydrin product, as the SN2 reaction proceeds with an inversion of configuration at the site of attack.

Protocol: Synthesis of the (S)-Enantiomer

The synthesis of the (S)-enantiomer begins with (S)-epichlorohydrin. A documented approach involves the direct N-alkylation of phthalimide.[9]

Step-by-Step Methodology:

-

Reactant Charging: To a stirred solution of (S)-epichlorohydrin (1.0 eq.) and a suitable solvent such as isopropanol, add phthalimide (1.0 eq.).

-

Catalyst Addition: Introduce a catalytic amount of a weak base, such as potassium carbonate (e.g., 0.1 eq.), to the mixture at room temperature. The base facilitates the deprotonation of phthalimide, increasing its nucleophilicity.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 5-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]

-